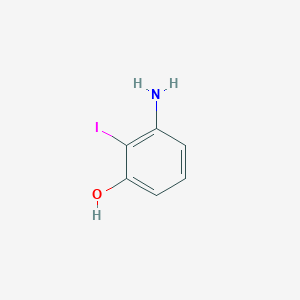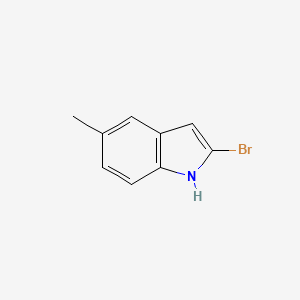
8-Bromo-2-chloro-7-fluoroquinoline
Overview
Description
8-Bromo-2-chloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Bromo-2-chloro-7-fluoroquinoline, has been the subject of numerous studies . Various methods have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-7-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The molecular weight is 260.49000 .Scientific Research Applications
Synthesis of Fluorinated Quinolines
8-Bromo-2-chloro-7-fluoroquinoline: is a valuable precursor in the synthesis of various fluorinated quinolines. These compounds are known for their remarkable biological activity and have found applications in medicine . The incorporation of fluorine atoms into the quinoline structure enhances biological activity and provides unique properties .
Antibacterial and Antimalarial Agents
The quinoline ring system has been traditionally used as a basic structure for synthetic antimalarial drugs . Fluorinated quinolines, such as those derived from 8-Bromo-2-chloro-7-fluoroquinoline, exhibit a broad spectrum of antibacterial activity and are crucial in the development of new antimalarial agents .
Enzyme Inhibition
Many synthetic quinolines, including fluorinated derivatives, have proven to be effective enzyme inhibitors . They play a significant role in the treatment of diseases by inhibiting specific enzymes involved in disease progression.
Agricultural Applications
Some fluorinated quinolines are used in agriculture, providing benefits such as pest control and yield improvement. The unique properties imparted by the fluorine atom make these compounds suitable for various agricultural applications .
Liquid Crystal Components
Due to their structural properties, fluorinated quinolines are also used as components in liquid crystals . These materials are essential for the display technology used in monitors, televisions, and other electronic devices.
Chemical Intermediate
8-Bromo-2-chloro-7-fluoroquinoline: serves as a chemical intermediate in various synthetic processes . Its reactive bromine, chlorine, and fluorine groups make it a versatile compound for further chemical transformations.
Safety And Hazards
properties
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-7-fluoroquinoline | |
CAS RN |
1152781-66-2 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



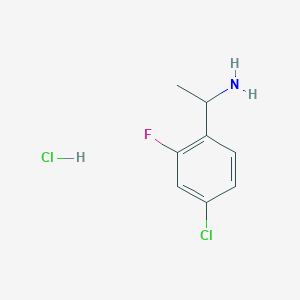


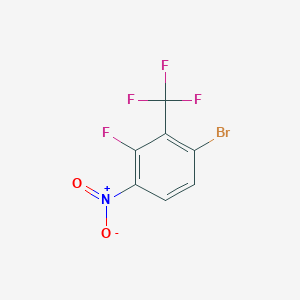


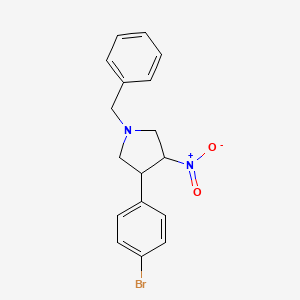
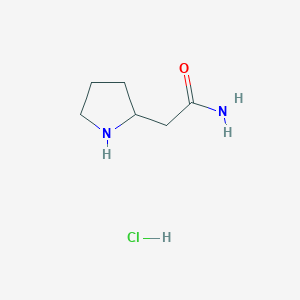
![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)
